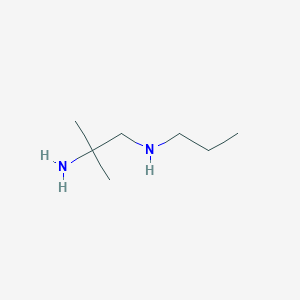
2-Methyl-N1-propylpropane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N1-propylpropane-1,2-diamine is an organic compound with the molecular formula C7H18N2. It is a diamine, meaning it contains two amine groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Methyl-N1-propylpropane-1,2-diamine involves several steps:
Preparation of alpha-amino isobutyronitrile: This is achieved through the reaction of isobutyronitrile with ammonia.
Preparation of alpha-acetamido isobutyronitrile: This involves the acetylation of alpha-amino isobutyronitrile.
Preparation of 2,4,4-trimethyl-2-imidazoline: This step involves the cyclization of alpha-acetamido isobutyronitrile.
Preparation of this compound: Finally, the imidazoline is hydrolyzed to yield the desired diamine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of stable raw materials, low-cost reagents, and mild reaction conditions to ensure high yield and ease of industrialization .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-N1-propylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.
Major Products
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reactants used
Aplicaciones Científicas De Investigación
2-Methyl-N1-propylpropane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antimalarial agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Methyl-N1-propylpropane-1,2-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound can also participate in redox reactions, affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Diamino-2-methylpropane
- 1,2-Propanediamine, 2-methyl-
- Methyl-2 propanediamine-1,2
- 2-methylpropylenediamine
Uniqueness
2-Methyl-N1-propylpropane-1,2-diamine is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C7H18N2 |
|---|---|
Peso molecular |
130.23 g/mol |
Nombre IUPAC |
2-methyl-1-N-propylpropane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-4-5-9-6-7(2,3)8/h9H,4-6,8H2,1-3H3 |
Clave InChI |
CBAWVZZTVWKUSC-UHFFFAOYSA-N |
SMILES canónico |
CCCNCC(C)(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


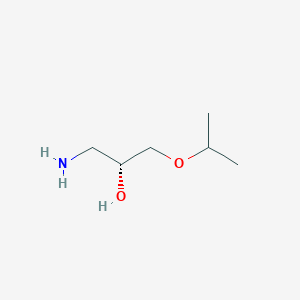

![Methyl 2-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13347253.png)
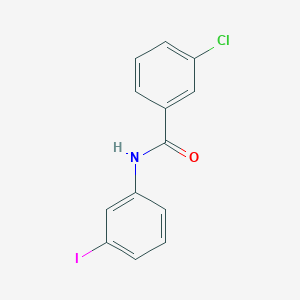


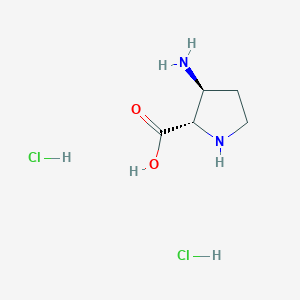
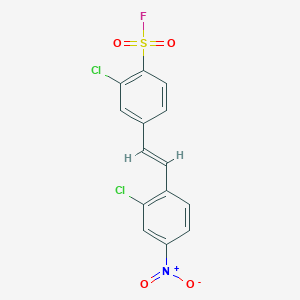
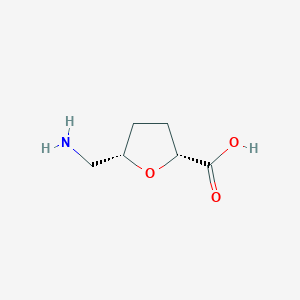
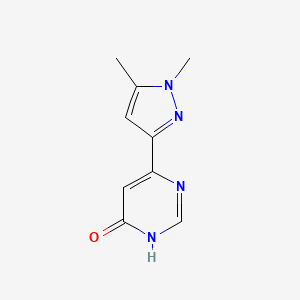
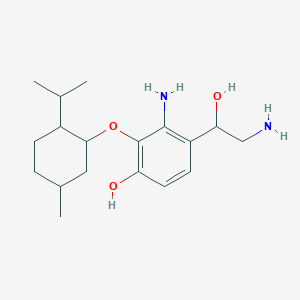
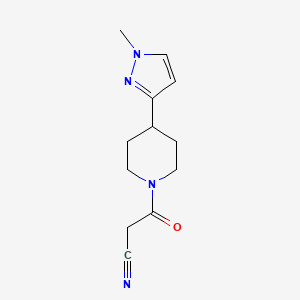

![Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride](/img/structure/B13347340.png)
